molecular formula C8H9NO2S B2806216 Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 86051-22-1

Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2806216
CAS No.: 86051-22-1
M. Wt: 183.23
InChI Key: NGBUKNMIVNXZPV-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic compound with a unique structure that includes a thioxo group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyridine derivative with a thioxo compound in the presence of a methylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl and thioxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylate is unique due to its combination of a thioxo group and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying complex biological systems.

Properties

IUPAC Name

methyl 1-methyl-2-sulfanylidenepyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-9-5-3-4-6(7(9)12)8(10)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBUKNMIVNXZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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